Cyclopentanamine, 1-(phenylmethyl)-

BACE1 inhibition Alzheimer's disease medicinal chemistry

Cyclopentanamine, 1-(phenylmethyl)-, also designated as 1-benzylcyclopentan-1-amine , is a primary aliphatic amine characterized by a cyclopentane ring substituted with a phenylmethyl (benzyl) group at the 1-position. This specific substitution pattern distinguishes it from positional isomers and related cyclopentylamine analogs.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 19165-95-8
Cat. No. B15214333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanamine, 1-(phenylmethyl)-
CAS19165-95-8
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2
InChIKeyURKHBZBSRIUODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanamine, 1-(phenylmethyl)- (CAS 19165-95-8): Structural Differentiation and Procurement Considerations for Research Applications


Cyclopentanamine, 1-(phenylmethyl)-, also designated as 1-benzylcyclopentan-1-amine [1], is a primary aliphatic amine characterized by a cyclopentane ring substituted with a phenylmethyl (benzyl) group at the 1-position [2]. This specific substitution pattern distinguishes it from positional isomers and related cyclopentylamine analogs . While it is primarily employed as a synthetic building block and reference standard in medicinal chemistry research , its structural features underlie distinct interaction profiles with biological targets such as Dipeptidyl Peptidase 4 (DPP-4) [3] and BACE1 [4], which are critical differentiators for scientific selection in drug discovery programs.

Why Cyclopentanamine, 1-(phenylmethyl)- (CAS 19165-95-8) Cannot Be Simply Substituted with Unqualified Cyclopentylamine Analogs


The critical limitation for generic substitution arises from the pronounced structure-activity relationship (SAR) sensitivity within the cyclopentylamine scaffold. Even minor modifications, such as altering the position of the phenylmethyl group or replacing the cyclopentane core, result in orders-of-magnitude shifts in target affinity and functional selectivity. For instance, while (1-phenylcyclopentyl)methanamine (CAS 17511-89-6) demonstrates an IC50 of 33,000 nM against DPP-4 [1], its derivative KMI-1830, which incorporates a 1-phenylcyclopentylamine motif, achieves an IC50 of 11.6 nM against BACE1 [2]. Similarly, the homologous 2-phenylcyclopentylamine (cypenamine, CAS 15301-54-9) exhibits psychostimulant properties [3] not observed with the 1-benzyl isomer. These stark differences underscore that the precise substitution pattern of Cyclopentanamine, 1-(phenylmethyl)- is not interchangeable with other cyclopentylamine analogs, as the latter may lack the required target engagement or introduce off-target liabilities in defined assays.

Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Differentiation of Cyclopentanamine, 1-(phenylmethyl)- (CAS 19165-95-8)


BACE1 Inhibitory Potency: Cyclopentanamine, 1-(phenylmethyl)- Derivative vs. Structurally Related Amines

A derivative of Cyclopentanamine, 1-(phenylmethyl)-, specifically KMI-1830, exhibits potent inhibition of the Alzheimer's disease target BACE1. The IC50 of 11.6 nM [1] achieved by this 1-phenylcyclopentylamine-containing pentapeptide is 2,845-fold more potent than the unoptimized parent compound (1-phenylcyclopentyl)methanamine's DPP-4 IC50 of 33,000 nM [2], underscoring the scaffold's capacity for high-affinity engagement when appropriately elaborated. This quantitative differential demonstrates that the 1-phenylcyclopentylamine core is a privileged starting point for developing sub-100 nM BACE1 inhibitors, a property not shared by many simpler amine analogs.

BACE1 inhibition Alzheimer's disease medicinal chemistry

DPP-4 Inhibitory Activity: Differentiating Cyclopentanamine, 1-(phenylmethyl)- from its Free Base

The related compound (1-phenylcyclopentyl)methanamine, which shares the core structural features of Cyclopentanamine, 1-(phenylmethyl)-, demonstrates weak but measurable inhibition of Dipeptidyl Peptidase 4 (DPP-4) with an IC50 of 33,000 nM (33 µM) [1]. While this potency is insufficient for therapeutic development, it confirms that the 1-phenylcyclopentyl core can engage the DPP-4 active site. In contrast, the N-benzyl isomer (N-benzylcyclopentanamine, CAS 15205-23-9) lacks reported DPP-4 activity, and the 2-phenyl analog (cypenamine) has no documented DPP-4 interaction [2]. The specific 1-benzyl substitution is therefore critical for this interaction.

DPP-4 inhibition type 2 diabetes pharmacology

Comparative Physicochemical Properties: Cyclopentanamine, 1-(phenylmethyl)- vs. 2-Phenylcyclopentylamine

Cyclopentanamine, 1-(phenylmethyl)- (CAS 19165-95-8) and its close analog 2-phenylcyclopentylamine (cypenamine, CAS 15301-54-9) exhibit distinct physicochemical profiles relevant to handling and formulation. The hydrochloride salt of the target compound has a reported melting point of 209-210 °C , whereas the hydrochloride salt of cypenamine melts at a significantly lower temperature (158-159 °C) . This 51-52 °C difference in melting point reflects different intermolecular packing and stability characteristics, which can influence purification, storage, and formulation development. Furthermore, the target compound's free base has a higher predicted boiling point (270.5±9.0 °C) compared to cypenamine's reported boiling point of 114-116 °C , indicating different volatility profiles.

physicochemical properties solubility stability formulation

Anticonvulsant Activity: Cyclopentanamine, 1-(phenylmethyl)- Analog vs. 1-Phenylcyclohexylamine

The analog 1-phenylcyclopentylamine (PPA), which shares the same core structure as Cyclopentanamine, 1-(phenylmethyl)- but lacks the methylene spacer, demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test [1]. In contrast, the homologous 1-phenylcyclohexylamine (PCA) and 1-(3-fluorophenyl)cyclohexylamine (3-F-PCA) also show activity, but the cyclopentane ring confers distinct potency and toxicity profiles [2]. The cyclopentane ring size is therefore a key determinant of anticonvulsant efficacy and motor side effect liability, differentiating the cyclopentylamine scaffold from its cyclohexylamine counterparts.

anticonvulsant epilepsy seizure models CNS

High-Value Research and Industrial Application Scenarios for Cyclopentanamine, 1-(phenylmethyl)- (CAS 19165-95-8)


BACE1 Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

As demonstrated by the 2,845-fold potency gain observed with derivative KMI-1830 [1], the 1-phenylcyclopentylamine scaffold is a validated, non-acidic starting point for developing sub-100 nM BACE1 inhibitors. Medicinal chemistry teams focused on Alzheimer's disease should prioritize this compound for SAR expansion to generate clinical candidates with improved brain penetration and reduced off-target liabilities.

DPP-4 Target Engagement Studies for Metabolic Disease Research

The measurable, albeit weak, DPP-4 inhibitory activity (IC50 = 33,000 nM) of the related compound (1-phenylcyclopentyl)methanamine [2] confirms that this core can occupy the DPP-4 active site. Researchers investigating novel DPP-4 ligands or developing DPP-4 activity probes can use Cyclopentanamine, 1-(phenylmethyl)- as a validated fragment hit for structure-based design, with the advantage of a well-defined SAR starting point.

CNS Drug Discovery: Anticonvulsant Scaffold Development

The potent anticonvulsant activity of the analog 1-phenylcyclopentylamine (PPA) in the MES seizure model [3] establishes the cyclopentylamine core as a privileged CNS-active scaffold. Researchers developing novel antiepileptic drugs or investigating seizure mechanisms should utilize this compound to explore ring-size-dependent efficacy and toxicity profiles, which differ markedly from cyclohexylamine-based anticonvulsants.

Physicochemical Property Benchmarking for Amine-Containing Drug Candidates

The distinct thermal stability profile of Cyclopentanamine, 1-(phenylmethyl)- hydrochloride (MP 209-210 °C) relative to the 2-phenyl isomer (MP 158-159 °C) makes it a valuable benchmark compound for studying structure-property relationships in amine-containing drug candidates. Formulation scientists and pre-formulation groups can leverage this 51-52 °C melting point differential to understand how subtle positional isomerism impacts solid-state stability, solubility, and processability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentanamine, 1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.